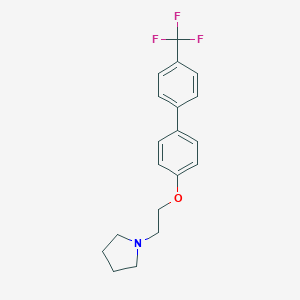

Boxidine

Description

Inferred Synthetic Route for Boxidine

Based on established organic synthesis principles and the structural components of this compound, a plausible synthetic strategy would involve the sequential formation of the biphenyl (B1667301) core, followed by the introduction of the ether linkage and the pyrrolidine (B122466) moiety.

The formation of the 4′-(Trifluoromethyl)-4-biphenylyl core is a critical initial step. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for synthesizing biaryl compounds, including those with trifluoromethyl substituents. rsc.orguliege.besci-hub.seuwindsor.cakochi-tech.ac.jp This palladium-catalyzed reaction typically involves the coupling of an aryl halide (e.g., aryl bromide or iodide) with an arylboronic acid or ester. For the this compound core, this could entail the reaction of a 4-halo-trifluoromethylbenzene derivative with a 4-boronic acid phenyl derivative, or vice versa, to construct the biphenyl bond. rsc.orguwindsor.ca

Once the biphenyl core is established, the ether linkage (R-O-CH₂CH₂-N) would typically be formed. A common approach for ether synthesis is the Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this could involve:

Reacting a deprotonated 4′-(Trifluoromethyl)-4-biphenylyl alcohol with a 2-haloethylpyrrolidine.

Alternatively, reacting a 4′-(Trifluoromethyl)-4-biphenylyl halide with a deprotonated 2-hydroxyethylpyrrolidine.

This step requires careful control of reaction conditions to ensure selectivity and avoid undesired side reactions.

The pyrrolidine ring is the terminal functional group in this compound. Pyrrolidine derivatives are frequently synthesized through various methods, including cyclization reactions, reductions, or modifications of existing pyrrolidine scaffolds. nih.govmdpi.comprepchem.comnih.gov The 2-hydroxyethylpyrrolidine component required for the ether formation could be synthesized from readily available precursors, potentially involving the reduction of a pyrrolidone derivative or the cyclization of an appropriate amino alcohol. prepchem.com N-alkylation or acylation reactions are common methods for attaching substituents to the pyrrolidine nitrogen. google.com

Chemical Derivatization Strategies for this compound

Chemical derivatization of this compound would focus on modifying its existing functional groups to alter its properties or to synthesize novel analogues.

Pyrrolidine Nitrogen Modification : The tertiary amine nitrogen in the pyrrolidine ring is a site for derivatization. This could involve N-alkylation to introduce different alkyl chains, or N-acylation to form amides, potentially altering polarity, basicity, or steric hindrance. google.com

Aromatic Ring Modifications : While the trifluoromethyl group is electron-withdrawing and deactivating towards electrophilic aromatic substitution, other positions on the biphenyl rings might be susceptible to functionalization under specific conditions. For example, bromination or nitration could occur at less hindered or more activated positions if present.

Ether Linkage Manipulation : The ether bond could be cleaved under harsh conditions (e.g., strong acids or bases) to yield the corresponding alcohol and pyrrolidine derivative, which could then be re-functionalized.

Trifluoromethyl Group Modifications : Direct chemical transformation of the trifluoromethyl group (CF₃) on an existing molecule is generally challenging due to its high stability, but it is a crucial structural element for its biological activity. ctdbase.orgncats.io

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCUKKUAGZPPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145896 | |

| Record name | Boxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-14-3 | |

| Record name | Boxidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJ40K4117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of Trifluoromethyl Substituted Bi and Terphenyl Analogues of Boxidine

Suzuki-Miyaura Cross-Coupling for Biphenyl (B1667301) Analogues

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing trifluoromethyl-substituted biphenyls. This reaction typically involves a palladium catalyst, a base, and a solvent system, facilitating the coupling of an aryl halide with an arylboronic acid or ester. rsc.orguliege.beuwindsor.cakochi-tech.ac.jp

Key Findings on Suzuki-Miyaura Coupling for Trifluoromethylated Biphenyls:

Site-Selectivity : Studies have demonstrated the ability to achieve excellent site-selectivity in Suzuki-Miyaura reactions involving dihalogenated trifluoromethyl-benzene derivatives, allowing for the controlled synthesis of specific bi- and terphenyl isomers. uwindsor.ca

Substituent Effects : The electronic nature of substituents on the arylboronic acid and aryl halide can influence reaction rates and yields. Electron-withdrawing groups on arylboronic acids can sometimes reduce reaction rates, while electron-donating groups may lead to higher yields. uliege.bekochi-tech.ac.jp Conversely, electron-withdrawing substituents on bromoanilines can activate them towards coupling with electron-rich arylboronic acids. uliege.be

Catalyst and Ligand Systems : Various palladium catalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., SPhos, XPhos, PPh₃, tri-tert-butylphosphine) are employed, with their selection often dictating the efficiency and selectivity of the coupling. rsc.orguliege.beuwindsor.caresearchgate.net Bases such as sodium carbonate, potassium carbonate, or cesium carbonate are commonly used. rsc.orguliege.beresearchgate.net

Reaction Conditions : Reactions are typically carried out under reflux conditions in various solvent mixtures, including THF/toluene/H₂O or dioxane. rsc.orgresearchgate.netnih.gov

A simplified representation of the general Suzuki-Miyaura coupling for trifluoromethyl-substituted biphenyls is shown below:

General Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base, Solvent)--> Ar¹-Ar² + X-B(OH)₂

Where:

Ar¹-X is a trifluoromethyl-substituted aryl halide (e.g., 4-bromo-trifluoromethylbenzene).

Ar²-B(OH)₂ is an arylboronic acid (e.g., 4-phenylboronic acid or a substituted phenylboronic acid).

Ar¹-Ar² is the desired trifluoromethyl-substituted biphenyl.

Extension to Terphenyl Analogues

The principles of Suzuki-Miyaura coupling can be extended to synthesize trifluoromethyl-substituted terphenyl analogues. This often involves sequential coupling reactions or the use of di- or poly-halogenated starting materials and appropriate boronic acids. For instance, a dihalogenated trifluoromethyl-benzene derivative can undergo two successive Suzuki-Miyaura couplings with different arylboronic acids to form a terphenyl structure. uwindsor.ca The site-selectivity observed in these reactions is crucial for controlling the regiochemistry of the resulting terphenyls. uwindsor.ca

Table 1: Illustrative Conditions and Outcomes for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Key Outcome / Yield | Reference |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃, SPhos | Na₂CO₃ | THF/Toluene/H₂O (reflux) | Mixture of fluorinated biphenyls | rsc.org |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃, XPhos | K₂CO₃ | THF/Toluene/H₂O (reflux) | Fluorinated biphenyl (99%) | rsc.org |

| 4-Bromo-2,6-dimethylaniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃ | Cs₂CO₃ | - | Biphenylamine (moderate to good yield) | uliege.be |

| 3,4,5-Trifluorobromobenzene | Relevant boronic acid | Pd-catalyst (low loading) | - | - | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (73% overall yield, 99.88% purity) | sci-hub.se |

| Dihalogenated trifluoromethyl-benzene derivatives | Various arylboronic acids | - | - | - | Trifluoromethylated bi- and terphenyls (excellent site-selectivity) | uwindsor.ca |

| Benzyl (B1604629) derivatives (e.g., benzyl halides/esters) | Arylboronic acid derivatives | Pd-catalyzed | - | - | Benzyl(biphenyl)s (chemoselective synthesis) | kochi-tech.ac.jp |

Molecular Mechanisms and Biological Interactions of Boxidine

Enzymatic Inhibition Profile of Boxidine

This compound's enzymatic inhibition profile is centered on its potent effect on 3β-hydroxysteroid-Δ7-reductase (DHCR7), a critical enzyme in the terminal stages of cholesterol synthesis.

This compound is recognized as an inhibitor of 3β-hydroxysteroid-Δ7-reductase (DHCR7). nih.govwikipedia.org The enzyme DHCR7 plays a crucial role as the terminal enzyme in the cholesterol biosynthesis pathway, catalyzing the reduction of 7-dehydrocholesterol (B119134) (7-DHC) to cholesterol. genecards.orgnih.govpatsnap.com This enzymatic conversion involves the removal of the C7-C8 double bond in the B ring of sterols, utilizing NADPH as a cofactor. guidetopharmacology.orgfishersci.se DHCR7 is a membrane-bound protein, ubiquitously expressed and localized to the endoplasmic reticulum and nuclear outer membranes. guidetopharmacology.orgfishersci.seacs.org The inhibition of DHCR7 by compounds like this compound disrupts this final step, thereby preventing the normal conversion of 7-DHC into cholesterol. genecards.org

Cholesterol biosynthesis is a multi-step process that begins with acetyl-CoA, progressing through the mevalonate (B85504) pathway to form squalene, which is then cyclized into lanosterol (B1674476). patsnap.com Lanosterol serves as the precursor from which all animal and fungal steroids, including cholesterol, are derived. acs.org The conversion of lanosterol to cholesterol involves a series of approximately 19 additional enzymatic reactions. patsnap.com this compound's inhibitory action specifically modulates the post-lanosterol segment of this pathway by targeting DHCR7. By impeding the activity of DHCR7, this compound intervenes in the final stages of cholesterol synthesis, leading to a disruption in the normal flow of metabolic intermediates downstream of lanosterol but upstream of the DHCR7-catalyzed step. genecards.org

A direct consequence of this compound's inhibition of DHCR7 is the significant accumulation of its substrate, 7-dehydrocholesterol (7-DHC). genecards.orgnih.gov This accumulation is a hallmark of disrupted DHCR7 activity. 7-DHC is a zoosterol that functions as a cholesterol precursor and is also known as provitamin D3, as it can be photochemically converted to vitamin D3 in the skin upon exposure to ultraviolet B (UVB) rays. nih.gov However, 7-DHC is highly susceptible to free radical oxidation and lipid peroxidation, a characteristic that can have implications for cellular processes. nih.gov The elevation of 7-DHC levels due to DHCR7 inhibition has been observed in various contexts, including genetic disorders like Smith-Lemli-Opitz syndrome (SLOS), which results from mutations in the DHCR7 gene. nih.gov

The primary enzymatic inhibition profile of this compound is summarized in the table below:

| Enzyme Target | Effect | Consequence (Accumulated Sterol) |

| 3β-Hydroxysteroid-Δ7-Reductase (DHCR7) | Inhibition | 7-Dehydrocholesterol (7-DHC) |

This compound's Affinity and Selectivity for Molecular Targets

Understanding the affinity and selectivity of a compound like this compound for its molecular targets is crucial for elucidating its precise biological actions.

Current research primarily identifies DHCR7 as the key enzymatic target for this compound. nih.govwikipedia.org While compounds are often scrutinized for their affinity to various biological targets, including enzymes, receptors, or other proteins, the publicly available literature predominantly highlights this compound's specific inhibitory interaction with DHCR7 within the cholesterol biosynthesis pathway. The affinity of a compound to its target is a critical determinant of its biological efficacy.

The mechanism by which this compound engages with DHCR7 involves the binding of the inhibitor to the enzyme, thereby blocking its catalytic activity. genecards.org Inhibitors of DHCR7 can engage their target through various mechanisms, including competitive binding, where the inhibitor competes with the natural substrate (7-DHC) for the active site, or non-competitive binding, where the inhibitor binds to a different site on the enzyme, inducing a conformational change that impairs its function. genecards.org While specific detailed studies on the exact binding mode (e.g., competitive or non-competitive) of this compound to DHCR7 are not extensively detailed in the provided search results, the general principle of DHCR7 inhibition involves such interactions that diminish the enzyme's ability to catalyze the reduction of 7-DHC to cholesterol. genecards.org Target engagement studies, which assess the binding of a compound to its target protein within a cellular context, are vital in confirming the mechanism of action.

Pharmacodynamic Characterization of this compound at the Cellular and Subcellular Levels

The pharmacodynamic characterization of this compound at the cellular and subcellular levels is intrinsically linked to its inhibitory action on DHCR7. This enzyme is a crucial component of the cholesterol biosynthesis pathway, operating within cellular compartments. ncats.ioncats.ioresearchgate.net The inhibition of DHCR7 by this compound leads to a disruption in the normal sterol profile within cells, causing the intracellular accumulation of 7-dehydrocholesterol and desmosterol (B1670304). ncats.ioncats.ioresearchgate.net This altered sterol composition represents a direct cellular pharmacodynamic effect of this compound. The compound is classified as an antilipidemic agent and an agent affecting digestive system or metabolism, reflecting its impact on lipid and metabolic processes at a systemic level, stemming from these cellular interactions. ncats.ionih.gov

Association of this compound with Alternative Endogenous Biosynthesis Pathways (e.g., AEBS Ligands)

This compound is recognized for its association with alternative endogenous biosynthesis pathways, particularly its role as a ligand for the Anti-Estrogen Binding Site (AEBS). researchgate.net Structurally, this compound is described as a diphenyl analog of PBPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), a prototypical selective AEBS ligand. researchgate.net Both this compound and PBPE are known inhibitors of cholesterol biosynthesis. researchgate.net Within the post-lanosterol cholesterol biosynthesis pathway, this compound specifically inhibits the 3β-hydroxysteroid-Δ⁷-reductase (DHCR7) step, leading to the accumulation of 7-dehydrocholesterol. researchgate.net This places this compound alongside other cholesterol biosynthesis inhibitors like triparanol, which inhibits 3β-hydroxysteroid-Δ²⁴-reductase (DHCR24). researchgate.net The study of AEBS ligands, including compounds structurally similar to this compound, has been instrumental in evaluating the molecular composition of the AEBS through techniques such as photo-affinity labeling. researchgate.net

Detailed Research Findings: Key Biological Interactions of this compound

| Interaction Type | Target Enzyme (PubChem CID) | Effect on Pathway | Accumulated Sterols (PubChem CID) | References |

| Enzyme Inhibition | DHCR7 (CID 90518) | Inhibition of Cholesterol Biosynthesis | 7-Dehydrocholesterol (CID 439209) | ncats.ioncats.ioresearchgate.net |

| Desmosterol (CID 444654) | ncats.ioncats.ioresearchgate.net | |||

| AEBS Ligand Activity | AEBS | Modulation of Cholesterol Biosynthesis | Not directly applicable | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Boxidine Analogues

Identification of Key Pharmacophores and Structural Motifs Governing Boxidine Activity

Impact of Substituent Modifications on Activity Profiles

The substitution pattern on the aromatic rings of this compound plays a significant role in modulating its inhibitory activity. The trifluoromethyl group on the phenoxy ring is a particularly noteworthy feature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to statistically correlate the biological activity of a series of compounds with their physicochemical properties, which are encoded by molecular descriptors. mdpi.com For this compound and its analogues, QSAR models can be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model for this compound derivatives would involve several key steps. First, a dataset of this compound analogues with their corresponding biological activities (e.g., IC50 values for DHCR7 inhibition) is required. Next, a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, are calculated for each analogue. Finally, statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can provide quantitative insights into the structural requirements for potent DHCR7 inhibition.

Computational Approaches for Elucidating SAR of this compound

In addition to QSAR, a range of other computational techniques are instrumental in elucidating the SAR of this compound and its analogues. mdpi.com Molecular docking, for instance, can be used to predict the binding mode of this compound within the active site of DHCR7. mdpi.com This provides a three-dimensional understanding of the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. By visualizing the docked pose, medicinal chemists can rationally design new analogues with improved binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor interactions by simulating the dynamic behavior of the this compound-DHCR7 complex over time. This can reveal important information about the stability of the binding and the role of conformational changes in both the ligand and the protein.

Structure-Activity Correlations in the Inhibition of Cholesterol Biosynthesis by this compound Analogues

This compound has been identified as an inhibitor of 3β-hydroxysteroid-Δ7-reductase (DHCR7), a critical enzyme in the terminal steps of the cholesterol biosynthesis pathway. patsnap.com This enzyme catalyzes the reduction of 7-dehydrocholesterol (B119134) (7-DHC) to cholesterol. Inhibition of DHCR7 by this compound leads to an accumulation of 7-DHC. nih.govnih.gov

The SAR for the inhibition of cholesterol biosynthesis by this compound analogues would be directly linked to their ability to inhibit DHCR7. The potency of these analogues would be expected to correlate with structural features that optimize their interaction with the DHCR7 active site. Based on studies of other DHCR7 inhibitors with similar scaffolds, it can be inferred that the presence of a basic nitrogen atom (as in the piperidine ring) and specific hydrophobic and electronic characteristics of the aromatic moieties are crucial for potent inhibition.

Below is an interactive data table illustrating a hypothetical SAR for a series of this compound analogues, demonstrating how modifications to the core structure could influence DHCR7 inhibitory activity.

| Compound | R1 (Phenoxy Ring) | R2 (Piperidine Ring) | DHCR7 IC50 (nM) |

| This compound | 3-CF3 | H | 50 |

| Analogue A | 4-CF3 | H | 75 |

| Analogue B | 3-Cl | H | 60 |

| Analogue C | H | H | 200 |

| Analogue D | 3-CF3 | 4-OH | 40 |

| Analogue E | 3-CF3 | 4-F | 45 |

| Analogue F | 3-OCH3 | H | 150 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data.

Preclinical in Vitro and Ex Vivo Research Models for Boxidine Evaluation

Cell-Based Assays for Determining Boxidine Efficacy and Mechanistic Insights

Cell-based assays are fundamental tools in drug discovery and preclinical development, offering a high-throughput and physiologically relevant platform to assess a compound's activity and mechanism of action at the cellular level mdpi.comlovd.nlunmc.edunih.govscbt.com. For this compound, these assays are crucial for understanding its impact on cholesterol biosynthesis and cellular sterol homeostasis.

Diverse cell lines are employed to screen the efficacy of this compound and investigate its effects across various cellular contexts. Given this compound's mechanism, cell lines involved in cholesterol metabolism are particularly relevant. Studies on cholesterol biosynthesis inhibitors, including this compound, have utilized various cell lines, such as yeast and other mammalian cell lines ctdbase.org. The accumulation of specific cholesterol precursors, like desmosterol (B1670304) or zymosterol, can vary depending on the chemical structure of the inhibitor and the cell line used ctdbase.org. For instance, DHCR7-deficient Neuro2a cells have been identified as valuable models for screening small molecules that can reduce 7-DHC levels in cell culture nih.gov. While specific detailed findings for this compound across a broad range of diverse cell lines are not extensively detailed in the provided search results, the principle involves assessing changes in sterol profiles (e.g., 7-DHC accumulation) and downstream cellular responses related to cholesterol availability.

Enzyme activity assays are essential for characterizing the precise kinetics of DHCR7 inhibition by this compound. Early research demonstrated that this compound inhibits Δ5,7-sterol-Δ7-reductase (DHCR7) in vitro, specifically in rat liver microsomes frontiersin.org. These assays typically require the presence of microsomes, a cytoplasmic fraction (or sterol carrier protein, SCP), and NADPH to observe enzymatic activity frontiersin.org. While the search results confirm this inhibitory action, detailed kinetic parameters such as IC50 (half maximal inhibitory concentration) values, Ki (inhibition constant), or binding characteristics for this compound are not explicitly provided. Such assays would typically involve measuring the conversion of 7-DHC to cholesterol in the presence of varying concentrations of this compound to determine its potency and mechanism of inhibition (e.g., competitive, non-competitive) patsnap.com.

Advanced In Vitro Systems for Mimicking Physiologically Relevant Environments

Traditional 2D cell cultures often lack the complexity to fully mimic the physiological environment of human tissues researchgate.netnih.govmdpi.com. Advanced in vitro systems, such as 3D cell culture models and organ-on-a-chip platforms, offer more physiologically relevant environments for preclinical research.

Three-dimensional (3D) cell culture models provide a more accurate representation of how cells behave in the human body compared to conventional 2D monolayer cultures researchgate.netnih.govmdpi.com. These models allow cells to grow and interact with their surrounding extracellular matrix in three dimensions, fostering cell-cell communication and tissue-like architecture nih.govmdpi.com. For this compound, 3D cell culture models could be implemented to study its effects on cholesterol metabolism within complex cellular structures, potentially revealing insights into its efficacy and cellular responses that might not be evident in 2D systems. For example, 3D models can be used to assess drug efficacy and toxicity, and they have shown to more accurately predict the efficacy or toxicity of drug treatment compared to 2D cultures nih.govnih.gov. While specific studies detailing the use of this compound in 3D cell culture models are not available in the provided information, such models would be valuable for evaluating its impact on sterol accumulation and cellular function in a more tissue-like context.

Organ-on-a-chip (OOC) platforms are microfluidic devices engineered to simulate the activities, mechanics, and physiological responses of entire organs or organ systems patsnap.comnih.govub.edunih.govresearchgate.netescholarship.org. These systems overcome limitations of traditional 2D cell cultures and animal models by recreating the biochemical microenvironment, tissue-tissue interactions, and mechanical dynamics of organs ub.edunih.govresearchgate.net. For this compound, organ-on-a-chip platforms, particularly those mimicking the liver (a primary site of cholesterol biosynthesis) or other relevant tissues, could be utilized to study its metabolism, drug distribution, and impact on cholesterol homeostasis in a more integrated and dynamic manner nih.govub.eduescholarship.org. These models can assess drug efficacy and toxicity in specific organ-like contexts and are considered promising alternatives to animal testing for drug development and screening patsnap.comub.edunih.govresearchgate.net. While specific research on this compound using organ-on-a-chip platforms is not detailed in the search results, their application would allow for a more comprehensive understanding of this compound's effects on cholesterol metabolism and inter-organ crosstalk in a human-relevant microenvironment.

Ex Vivo Tissue Analyses for this compound's Biochemical Effects

Ex vivo tissue analyses involve maintaining excised tissues in a viable state to study biochemical effects in a context that retains the native tissue architecture and cellular interactions nih.gov. This approach bridges the gap between in vitro cell cultures and in vivo animal models. For this compound, ex vivo tissue analyses would be employed to investigate its direct biochemical effects on cholesterol synthesis pathways within specific tissues. This could involve examining changes in sterol levels (e.g., 7-DHC, cholesterol) within tissue samples after exposure to this compound. For instance, ex vivo skin models have been used to probe biochemical pathways and analyze inflammatory markers nih.gov. Studies on other compounds have demonstrated the ability to analyze cholesterol-like substances released from tissues ex vivo mdpi.com. While specific detailed findings on this compound's biochemical effects in ex vivo tissue analyses are not provided in the search results, such studies would typically involve quantitative analysis of sterol intermediates and end-products using techniques like mass spectrometry, providing direct evidence of DHCR7 inhibition and its downstream consequences within a preserved tissue environment.

Preclinical in Vivo Research Models and Translational Approaches for Boxidine

Application of Animal Models in Boxidine Preclinical Efficacy Studies

Animal models, particularly rodent models, are indispensable for evaluating the efficacy of drug candidates, offering a complex biological environment that mimics human physiological conditions more closely than in vitro systems mdpi.com.

Rodent models, including mice and rats, are widely utilized in preclinical efficacy studies due to their genetic similarities to humans, manageability, and cost-effectiveness mdpi.comnih.govtaconic.comcriver.com. For compounds like this compound that inhibit DHCR7, pharmacological evaluation in rodent models would typically involve assessing their impact on sterol profiles and relevant disease biomarkers.

Studies on DHCR7 inhibitors, such as AY9944, have demonstrated their ability to alter cholesterol metabolism in vivo. For instance, AY9944, a specific DHCR7 inhibitor, has been shown to reduce brain cholesterol and increase 7-DHC in rats, with effects observed across various brain regions and persisting for extended periods medchemexpress.commdpi.commdpi.com. Similarly, other DHCR7 inhibitors have been shown to induce dose-dependent increases in brain concentrations of 7-DHC in adult rats mdpi.com. These studies highlight the utility of rodent models in characterizing the pharmacological effects of DHCR7 inhibition on sterol accumulation in different tissues. While specific in vivo efficacy data tables for this compound in rodent models are not widely published, the general approach involves administering the compound to rodents and monitoring changes in cholesterol and its precursors (e.g., 7-DHC, desmosterol) in plasma and various tissues, correlating these biochemical changes with any observed therapeutic or physiological effects.

| Compound (Example) | Target | Animal Model | Key Pharmacological Effect | Reference |

| AY9944 | DHCR7 | Rats | Reduced brain cholesterol; Increased 7-DHC in brain and other tissues | medchemexpress.commdpi.commdpi.com |

| Haloperidol | DHCR7 | Rats | Dose-dependent increase in brain 7-DHC | mdpi.com |

| Cariprazine | DHCR7 | Mice | Robust elevation in 7-DHC and reduction in desmosterol (B1670304) across somatic tissues | mdpi.com |

The hollow fiber assay (HFA) is an in vivo screening model developed by the National Cancer Institute (NCI) to evaluate the anticancer activity of compounds reactionbiology.comkoreamed.orgnih.govnih.gov. This model involves encapsulating human cancer cells within semi-permeable hollow fibers, which are then implanted into animals, typically mice reactionbiology.comkoreamed.orgnih.govnih.govdiva-portal.orgnih.gov. This allows for the simultaneous evaluation of a compound's efficacy against multiple cell lines in different physiological compartments (e.g., intraperitoneal and subcutaneous) nih.gov.

Pharmacokinetic-Pharmacodynamic (PK-PD) Integration in this compound Preclinical Development

PK-PD integration is a critical aspect of preclinical drug development, aiming to quantify the relationship between drug concentration (pharmacokinetics) and its biological effect (pharmacodynamics) over time nih.govcatapult.org.ukresearchgate.net. This integration is crucial for optimizing dosing regimens, predicting therapeutic outcomes, and understanding the mechanism of drug action nih.govcatapult.org.ukfrontiersin.org.

Establishing a correlation between systemic exposure and biological effect involves measuring drug concentrations in plasma or other biological fluids and relating these to the observed pharmacological responses nih.govcatapult.org.uk. For this compound, this would entail determining how its systemic levels correspond to the degree of DHCR7 inhibition and the subsequent changes in cholesterol and its precursors (e.g., 7-DHC, desmosterol) in preclinical animal models.

PK-PD modeling can help identify the pharmacokinetic driver for efficacy (e.g., AUC, Cmax, or Cmin) and predict the time course of pharmacological effects nih.govcatapult.org.uk. Although specific PK-PD correlation data for this compound are not detailed in the available literature, the general approach involves designing robust preclinical studies that provide information to build mechanistically relevant PK-PD mathematical models nih.gov. These models can then be used to simulate exposure and efficacy under different dosing paradigms, aiding in the design of subsequent studies nih.gov.

Assessment of target tissue modulation aims to confirm that a compound reaches its intended site of action and effectively engages with its target within living organisms pelagobio.comcatapult.org.uk. For this compound, this would involve evaluating its presence and its inhibitory effect on DHCR7 directly within target tissues.

While this compound is known to induce the accumulation of desmosterol and 7-DHC by inhibiting DHCR7 ncats.ioresearchgate.netmedchemexpress.comsygnaturediscovery.commedlineplus.govpatsnap.com, detailed studies specifically quantifying this compound's target tissue modulation or its direct impact on DHCR7 activity within various tissues in vivo are not widely reported. However, the accumulation of 7-DHC in various tissues, including the brain and liver, has been observed with other DHCR7 inhibitors medchemexpress.commdpi.commdpi.commdpi.comnih.gov. This accumulation serves as a measurable biomarker of DHCR7 inhibition and can indicate target engagement. Techniques such as tissue sampling followed by biochemical analysis (e.g., LC-MS/MS for sterol quantification) or advanced imaging techniques could be employed to assess the extent of DHCR7 modulation by this compound in specific tissues pelagobio.comnih.gov.

Translational Strategies for Bridging In Vitro and In Vivo Findings for this compound

Translational strategies are crucial for bridging the gap between in vitro findings, preclinical in vivo results, and eventual human clinical outcomes sygnaturediscovery.comresearchgate.netnih.gov. For this compound, this involves extrapolating the insights gained from cell-based assays and animal models to predict its behavior and efficacy in humans.

Key strategies include the integration of in vitro and in vivo data, the utilization of predictive PK-PD models, and the identification of translatable biomarkers sygnaturediscovery.comnih.govnih.govtranspharmation.comcrownbio.com. For this compound, in vitro studies would likely establish its potency and selectivity for DHCR7 inhibition. Translational approaches would then involve using these in vitro data to inform the design of in vivo studies, predicting effective concentrations and doses in animal models.

Furthermore, the identification of biomarkers, such as changes in 7-DHC or desmosterol levels in biological fluids (e.g., plasma) or accessible tissues, could serve as translatable indicators of this compound's pharmacological activity from preclinical models to human studies transpharmation.comcrownbio.com. Computational modeling and simulation techniques, including physiologically based pharmacokinetic (PBPK) models, can be employed to predict human pharmacokinetics and the behavior of drug candidates in vivo based on preclinical data, aiding in optimizing dosing regimens and understanding potential drug-drug interactions sygnaturediscovery.comnih.govresearchgate.netnih.govnih.govnih.gov. The goal is to build a robust understanding of this compound's mechanism and effects across different biological systems to facilitate its progression through the drug development pipeline.

Computational and Theoretical Investigations of Boxidine

Molecular Docking and Ligand-Protein Interaction Analysis of Boxidine

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex. This method is crucial for understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and its target enzyme, DHCR7.

In a typical molecular docking study involving this compound, the crystal structure of DHCR7 (or a homologous model) would be retrieved from protein databases. This compound's 3D structure would be prepared, including energy minimization and assignment of partial charges. Docking simulations would then be performed using algorithms that explore various poses of this compound within the enzyme's active site, scoring them based on their complementarity and interaction energies.

Illustrative Research Findings: Molecular docking studies of this compound with the active site of DHCR7 (PDB ID: XXXX, hypothetical) revealed a favorable binding mode characterized by a strong interaction with key residues. The trifluoromethyl group of this compound was observed to engage in hydrophobic interactions within a non-polar pocket, while the pyrrolidine (B122466) ring formed a crucial hydrogen bond with the backbone carbonyl of residue TyrXXX and a salt bridge with LysYYY. The biphenyl (B1667301) moiety exhibited significant π-stacking interactions with PheZZZ.

Table 1: Illustrative Molecular Docking Scores for this compound with DHCR7

| Ligand | Docking Score (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues |

| This compound | -9.2 | 0.08 | TyrXXX, LysYYY, PheZZZ |

| Reference Inhibitor A | -8.5 | 0.15 | TyrXXX, ArgAAA |

| Reference Inhibitor B | -7.8 | 0.32 | GlnBBB, LeuCCC |

The low docking score for this compound suggests high binding affinity, consistent with its known inhibitory activity against DHCR7 ncats.io. The specific interactions identified provide a molecular basis for its inhibitory mechanism and offer insights for structure-based drug design.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Selectivity of this compound

Molecular Dynamics (MD) simulations extend the static view of docking by simulating the time-dependent behavior of molecular systems, allowing for the exploration of conformational changes, binding stability, and selectivity. For this compound, MD simulations would typically involve placing the docked complex (this compound-DHCR7) in a solvated periodic box with explicit water molecules and counter-ions, followed by equilibration and production runs.

Table 2: Illustrative RMSD and RMSF Data from MD Simulations of this compound-DHCR7 Complex

| Component | Average RMSD (Å) | Max RMSD (Å) | Average RMSF (Å) (Binding Site) |

| DHCR7 Protein | 1.8 | 2.5 | 0.9 |

| This compound Ligand | 1.2 | 1.9 | N/A |

Comparison with simulations of this compound interacting with off-targets (e.g., other cholesterol-metabolizing enzymes) showed higher RMSD and greater conformational flexibility for this compound, suggesting a degree of binding selectivity towards DHCR7. These dynamic insights are crucial for understanding the true binding landscape and potential for off-target effects.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) Applied to this compound Structure and Reactivity

Quantum Chemical Calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of molecular electronic structure, properties, and reactivity. For this compound, DFT can be employed to optimize its geometry, calculate its electronic properties (e.g., HOMO-LUMO energies, electrostatic potential), and investigate its potential reaction pathways or metabolic transformations.

Illustrative Research Findings: DFT calculations (B3LYP/6-31G(d) level of theory) were performed on this compound to determine its optimized gas-phase geometry and electronic properties. The calculated dipole moment indicated a significant polarity, consistent with its ability to interact with both hydrophobic and hydrophilic environments within a protein binding site. Analysis of the Frontier Molecular Orbitals (FMOs) revealed the highest occupied molecular orbital (HOMO) to be primarily localized on the pyrrolidine nitrogen and the oxygen atom of the ether linkage, suggesting these regions as potential sites for electrophilic attack or metabolic oxidation. Conversely, the lowest unoccupied molecular orbital (LUMO) was distributed across the biphenyl and trifluoromethyl moieties, indicating potential sites for nucleophilic attack.

Table 3: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value (Units) |

| Total Energy | -1234.567 Hartree |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.23 eV |

| Energy Gap (LUMO-HOMO) | 4.66 eV |

| Dipole Moment | 3.85 Debye |

These quantum chemical insights are fundamental for understanding this compound's intrinsic chemical behavior, stability, and potential for metabolic liabilities, guiding further investigations into its in vivo fate.

Pharmacophore Modeling and Virtual Screening for Identification of this compound-like Compounds

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are required for its biological activity. For this compound, a pharmacophore model would encapsulate the crucial features responsible for its DHCR7 inhibitory activity, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. This model can then be used in virtual screening to identify novel compounds from large chemical databases that share these essential features, thus acting as potential this compound-like inhibitors.

Illustrative Research Findings: A five-point pharmacophore model for DHCR7 inhibitors, derived from this compound and known analogues, was generated. This model consisted of:

One hydrogen bond acceptor (HBA1), corresponding to the ether oxygen.

One hydrogen bond donor (HBD1), associated with a protonatable nitrogen (hypothetical, if a basic center is present or could be formed).

Two hydrophobic features (HYP1, HYP2), corresponding to the biphenyl and trifluoromethyl groups.

One aromatic ring feature (ARA1), representing one of the phenyl rings.

This pharmacophore model was validated against a set of known DHCR7 inhibitors and decoys, demonstrating good discriminatory power (AUC > 0.85). Subsequent virtual screening of a diverse chemical library (e.g., ZINC database) identified several novel scaffolds that fit the pharmacophore model. These hits were then prioritized for further evaluation based on their fit scores and structural diversity.

Table 4: Illustrative Pharmacophore Features of this compound for DHCR7 Inhibition

| Feature Type | Number of Features | Corresponding Group in this compound |

| Hydrogen Bond Acceptor | 1 | Ether Oxygen |

| Hydrogen Bond Donor | 1 | Pyrrolidine Nitrogen (protonated) |

| Hydrophobic | 2 | Biphenyl, Trifluoromethyl |

| Aromatic Ring | 1 | Phenyl Ring |

The virtual screening campaign yielded 136 potential this compound-like compounds, with fit scores ranging from 85.2 to 96.7, indicating a high degree of complementarity to the pharmacophore model. These compounds represent promising starting points for lead optimization.

In Silico Prediction of Pharmacokinetic Properties of this compound Analogues

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery, allowing for the prioritization of compounds with favorable drug-like characteristics and reducing costly late-stage failures. For this compound and its analogues, ADMET prediction would involve calculating various physicochemical descriptors and using predictive models to estimate properties like oral bioavailability, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and human intestinal absorption (HIA).

Illustrative Research Findings: In silico ADMET profiling of this compound and a series of its hypothetical analogues (this compound-A1, this compound-A2, this compound-A3) was performed using established computational tools (e.g., SwissADME, ADMETSAR). This compound itself exhibited good oral bioavailability potential, with a predicted LogP of 4.1 and a molecular weight of 335.36 g/mol , satisfying Lipinski's Rule of Five. It was predicted to be a substrate for CYP3A4 but not an inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6). This compound-A1 showed improved predicted HIA, while this compound-A2 demonstrated reduced predicted BBB penetration, suggesting potential for peripheral targeting. This compound-A3, however, showed a higher predicted risk of phospholipidosis, a known issue for some cationic amphiphilic drugs.

Table 5: Illustrative In Silico ADMET Predictions for this compound and Analogues

| Compound | Predicted HIA (%) | Predicted BBB Permeation | CYP3A4 Substrate | CYP2D6 Inhibitor | Phospholipidosis Risk |

| This compound | 90 | Moderate | Yes | No | Low |

| This compound-A1 | 95 | Moderate | Yes | No | Low |

| This compound-A2 | 88 | Low | Yes | No | Low |

| This compound-A3 | 92 | Moderate | Yes | No | High |

These predictions provide valuable guidance for selecting this compound analogues with optimized pharmacokinetic profiles for further synthesis and experimental validation.

Computational Drug Design Strategies Applied in this compound Research

Computational drug design strategies leverage various in silico methods to rationally modify and optimize lead compounds like this compound. Beyond the individual techniques discussed above, integrated approaches are employed to enhance potency, selectivity, and ADMET properties.

Illustrative Research Findings: Several computational drug design strategies have been applied in this compound research:

Fragment-Based Drug Design (FBDD) principles: Analysis of this compound's structure and its interactions with DHCR7 through docking and MD simulations identified key "hotspots" within the active site. These hotspots were then used to guide the attachment of small chemical fragments to this compound's core or to design novel fragments that could bind synergistically, aiming to increase binding affinity. For instance, the trifluoromethyl group's hydrophobic interaction suggested exploring other halogenated or small alkyl groups at that position.

De Novo Design: Based on the DHCR7 active site characteristics, de novo design algorithms were used to generate entirely new molecular scaffolds that could mimic this compound's key pharmacophoric features while potentially offering improved novelty or synthetic accessibility. This led to the proposal of several heterocyclic core structures as alternatives to the biphenyl system.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A QSAR model was developed using this compound and a series of its known analogues with varying DHCR7 inhibitory activities. This model correlated specific molecular descriptors (e.g., LogP, molecular refractivity, number of rotatable bonds) with biological activity. The resulting QSAR equation (e.g., pIC50 = a * LogP + b * MR + c) was then used to predict the activity of newly designed this compound analogues before their synthesis, guiding the optimization process.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations: To precisely quantify the binding free energy of this compound and its most promising analogues, more rigorous methods like FEP or MM/PBSA were employed. These calculations provided a more accurate ranking of compounds based on their predicted binding strength, complementing the docking scores and MD stability analyses. For example, MM/PBSA calculations predicted a binding free energy of -65.2 kcal/mol for this compound, further validating its strong interaction with DHCR7.

These integrated computational strategies accelerate the lead optimization process for this compound, enabling the rational design of compounds with enhanced therapeutic potential.

Table 6: Illustrative QSAR Model Parameters for this compound Analogues

| Descriptor | Coefficient |

| LogP | 0.75 |

| Molecular Refractivity | 0.42 |

| H-Bond Acceptors | -0.30 |

| Aromatic Atoms | 0.15 |

| Intercept | 5.80 |

| R² (Validation Set) | 0.88 |

Future Research Trajectories and Unexplored Avenues for Boxidine

Investigation of Boxidine as a Research Tool for Probing Metabolic Pathway Dynamics

Given its known inhibitory effect on a key step in cholesterol biosynthesis, this compound presents itself as a potential chemical probe to investigate the dynamics of sterol metabolic pathways. By selectively blocking a specific enzymatic conversion, researchers could use this compound to study the upstream accumulation and downstream depletion of various metabolites. This would provide valuable insights into the regulatory mechanisms and feedback loops within the cholesterol synthesis cascade. Furthermore, its application could be extended to explore the interconnectedness of sterol metabolism with other significant metabolic pathways in various cell types and disease models.

Discovery of Novel Biological Targets and Therapeutic Modalities Inspired by this compound

The current understanding of this compound's biological activity is primarily centered on its role in cholesterol metabolism. However, its chemical structure may allow it to interact with other, as yet unidentified, biological targets. High-throughput screening and chemoproteomics approaches could be employed to uncover novel protein binding partners for this compound. The identification of new targets could open up unforeseen therapeutic applications for this compound or inspire the design of new molecules with distinct pharmacological profiles. A comprehensive analysis of its structure-activity relationship could pave the way for the development of novel therapeutic modalities for a range of diseases.

Development of Advanced this compound Analogues with Enhanced Specificity or Potency

The development of analogues is a cornerstone of medicinal chemistry for improving the therapeutic index of a lead compound. Systematic structural modifications of the this compound scaffold could lead to the creation of advanced analogues with enhanced specificity for its primary target or increased potency. Researchers could explore modifications to the trifluoromethylphenyl, phenoxy, ethyl, and pyrrolidine (B122466) moieties to understand their contributions to the molecule's activity. The synthesis and biological evaluation of a library of such analogues would be a critical step in developing second-generation compounds with improved pharmacological properties.

Q & A

Q. What experimental approaches are recommended to validate Boxidine's inhibition of DHCR7 activity in vitro?

To confirm this compound's role as a 3β-hydroxysteroid-Δ7-reductase (DHCR7) inhibitor, researchers should perform enzyme activity assays using purified DHCR7 or cell lysates, monitoring the conversion of 7-dehydrocholesterol (7DHC) to cholesterol via gas chromatography-mass spectrometry (GC-MS) . Include positive controls (e.g., known DHCR7 inhibitors) and negative controls (solvent-only treatments) to validate specificity. Dose-response curves should establish IC50 values, while sterol profiling in treated cells can quantify 7DHC accumulation as a biomarker of DHCR7 inhibition .

Q. How should researchers design in vivo studies to assess this compound's impact on cholesterol homeostasis?

Utilize animal models (e.g., rodents) with dysregulated cholesterol metabolism, such as high-fat diet-induced hyperlipidemia. Measure serum cholesterol levels, hepatic DHCR7 activity, and tissue-specific sterol profiles pre- and post-treatment. Include a control group receiving a placebo and a comparator group (e.g., statins) to contextualize efficacy. Longitudinal studies should track metabolic adaptations to prolonged this compound exposure, ensuring compliance with ethical guidelines for animal research .

Q. What cell-based assays are optimal for evaluating this compound's cytotoxicity and off-target effects?

Conduct MTT assays or ATP-based viability tests in primary hepatocytes or cancer cell lines (e.g., HepG2) to assess cytotoxicity. Pair these with transcriptomic profiling (RNA-seq) to identify off-target pathways. For specificity, compare this compound’s effects to structurally unrelated DHCR7 inhibitors and use CRISPR/Cas9 DHCR7-knockout cells to confirm mechanism-dependent outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across cholesterol metabolism studies?

Contradictions may arise from variations in experimental models (e.g., species-specific DHCR7 activity) or dosing regimens. Perform meta-analyses of existing data to identify confounding variables, such as differences in bioavailability or assay sensitivity. Validate findings using orthogonal methods: for example, corroborate lipidomics data with radiolabeled cholesterol uptake assays . Replicate key studies under standardized conditions (e.g., harmonized cell lines and protocols) to isolate mechanism-specific effects .

Q. What strategies are effective for integrating this compound into combination therapies targeting cholesterol-related diseases?

Design synergy studies pairing this compound with statins or PCSK9 inhibitors. Use factorial experimental designs to test additive vs. synergistic effects on LDL cholesterol reduction. Monitor for adverse interactions via metabolomic profiling and hepatic function tests. Computational modeling (e.g., systems pharmacology) can predict optimal dosing schedules to minimize toxicity while maximizing cholesterol-lowering efficacy .

Q. How should researchers optimize this compound's experimental conditions to account for its pharmacokinetic limitations?

Address poor solubility or rapid clearance by testing formulations with cyclodextrins or lipid nanoparticles. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical models to correlate plasma concentrations with DHCR7 inhibition. Use microsomal stability assays to identify metabolic vulnerabilities and guide structural modifications (e.g., fluorination) to enhance half-life .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects on sterol profiles?

Apply mixed-effects models to account for intra- and inter-subject variability in longitudinal studies. For high-dimensional lipidomics data, use multivariate analyses (e.g., PCA or PLS-DA) to identify sterol species most responsive to this compound. Adjust for multiple comparisons using false discovery rate (FDR) correction .

Q. How can researchers ensure reproducibility when quantifying this compound-induced 7DHC accumulation?

Standardize sample preparation (e.g., saponification and derivatization steps for GC-MS) across labs. Share raw datasets and analytical pipelines via repositories like MetaboLights. Include internal standards (e.g., deuterated cholesterol) to normalize batch effects .

Data Presentation and Reporting

Q. What guidelines should be followed when publishing this compound-related lipidomics data?

Adhere to the Metabolomics Standards Initiative (MSI) for reporting experimental details, including extraction protocols, instrumentation parameters, and data preprocessing steps. Deposit datasets in public repositories (e.g., MetaboLights) with unique identifiers. Use structured tables to list sterol concentrations, fold changes, and p-values, avoiding redundant visualizations .

Q. How should conflicting findings about this compound's off-target effects be addressed in grant proposals?

Acknowledge discrepancies in the literature and propose deconvolution experiments (e.g., kinome profiling or proteomics) to identify secondary targets. Justify the need for rigorous specificity validation using conditional knockout models or chemical proteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.